molecular formula C28H21ClN2O4 B302040 N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302040
M. Wt: 484.9 g/mol
InChI Key: GGQBVXHFTRXGJK-OKCVXOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the field of medicine, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, studies have suggested that this compound works by inhibiting certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of COX-2, which is an enzyme involved in the inflammatory response. This compound has also been found to inhibit the activity of certain signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to reduce the levels of oxidative stress markers such as MDA and increase the levels of antioxidant enzymes such as SOD and CAT. Furthermore, this compound has been found to induce apoptosis in cancer cells and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential therapeutic applications. This compound has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide. One of the future directions is to study the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to study the potential use of this compound in the treatment of diabetes. Further studies are also needed to determine the mechanism of action and potential side effects of this compound. Additionally, studies are needed to determine the potential use of this compound in combination with other drugs for the treatment of various diseases.
In conclusion, N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound with potential applications in scientific research, particularly in the field of medicine. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for the development of new drugs. However, further studies are needed to determine the safe dosage and potential side effects of this compound. The future directions for the research on this compound include studying its potential use in the treatment of neurodegenerative diseases, diabetes, and in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzaldehyde in the presence of a base. The resulting Schiff base is then reacted with naphtho[2,1-b]furan-2-carboxylic acid hydrazide to obtain the final product. This synthesis method has been established through various research studies and has been found to be reliable and efficient.

Scientific Research Applications

N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has several potential applications in scientific research. One of the primary applications of this compound is in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C28H21ClN2O4

Molecular Weight

484.9 g/mol

IUPAC Name

N-[(E)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C28H21ClN2O4/c1-33-26-14-18(10-12-25(26)34-17-20-7-3-5-9-23(20)29)16-30-31-28(32)27-15-22-21-8-4-2-6-19(21)11-13-24(22)35-27/h2-16H,17H2,1H3,(H,31,32)/b30-16+

InChI Key

GGQBVXHFTRXGJK-OKCVXOCRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5Cl

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5Cl

Origin of Product

United States

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